Technical Guide: Synthesis of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid
Technical Guide: Synthesis of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid
The following technical guide details the synthesis of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid (CAS 1378408-99-1). This document is structured for application scientists and medicinal chemists, prioritizing robust, scalable, and self-validating methodologies.
Executive Summary & Strategic Rationale
Target Molecule: 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid CAS: 1378408-99-1 Molecular Weight: 235.24 g/mol
The synthesis of N-acylated azetidine-3-carboxylic acids presents a specific chemoselective challenge: the starting material, azetidine-3-carboxylic acid , exists as a zwitterion with high water solubility and low organic solubility. Standard amide coupling conditions (e.g., EDC/HOBt in DCM) often fail due to the insolubility of the zwitterionic precursor in organic solvents.
Selected Route: Schotten-Baumann Acylation This guide prioritizes a Schotten-Baumann biphasic protocol . This approach leverages the pH-dependent solubility of the amino acid to drive the reaction and simplify purification.
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Mechanism: The basic aqueous phase solubilizes the azetidine as a nucleophilic amine-carboxylate.
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Selectivity: The amine reacts rapidly with the acid chloride. The carboxylate, while potentially forming a mixed anhydride, rapidly hydrolyzes back to the acid upon workup, ensuring the correct product is isolated.
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Self-Validating Workup: The starting material remains water-soluble at acidic pH (as the ammonium salt), while the product (an N-acyl acid) becomes organic-soluble, allowing for purification via simple phase extraction.
Retrosynthetic Analysis
The convergent synthesis disconnects the amide bond, tracing back to the commercially available azetidine-3-carboxylic acid and 2-methoxybenzoyl chloride.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the azetidine core and the benzoyl moiety.
Experimental Protocol: Schotten-Baumann Acylation
Reagents & Materials
| Component | Equiv. | Role | CAS |
| Azetidine-3-carboxylic acid | 1.0 | Nucleophile | 36476-78-5 |
| 2-Methoxybenzoyl chloride | 1.1 | Electrophile | 21615-34-9 |
| Sodium Hydroxide (NaOH) | 2.5 | Base (pH control) | 1310-73-2 |
| Tetrahydrofuran (THF) | - | Co-solvent | 109-99-9 |
| Water (DI) | - | Solvent | 7732-18-5 |
| HCl (1M) | - | Quench/Acidification | 7647-01-0 |
Step-by-Step Methodology
Step 1: Solubilization (The "Solubility Switch")
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In a round-bottom flask equipped with a magnetic stir bar, dissolve Azetidine-3-carboxylic acid (1.0 equiv) in 1M NaOH (2.5 equiv).
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Technical Insight: The solution must be basic (pH > 10) to deprotonate the ammonium group, generating the free amine necessary for nucleophilic attack.
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Cool the solution to 0 °C using an ice bath.
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Add THF (volume equal to the aqueous phase) to create a biphasic system.
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Why: THF solubilizes the acid chloride, increasing the interfacial surface area for the reaction.
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Step 2: Controlled Acylation
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Dilute 2-Methoxybenzoyl chloride (1.1 equiv) in a minimal amount of THF.
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Add the acid chloride solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes.
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Critical Control: Maintain temperature < 5 °C to minimize hydrolysis of the acid chloride by the aqueous base.
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Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.
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Monitoring: Monitor via LC-MS. The zwitterionic starting material will elute at the solvent front; the product will show a distinct peak with [M+H]+ = 236.2.
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Step 3: Workup & Isolation
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Phase Separation: Transfer the mixture to a separatory funnel. Wash the basic aqueous layer with Diethyl Ether (2 x volumes).
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Purification Logic: This step removes unreacted acid chloride (converted to neutral ester/anhydride impurities) and non-acidic organic byproducts. The product remains in the aqueous phase as the sodium carboxylate salt.
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Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl to pH 2–3 .
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Observation: The product, now in its free acid form, may precipitate as a white solid or form an oil.
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Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x volumes).
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Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ , and filter.
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Concentration: Remove the solvent under reduced pressure to yield the crude product.
Step 4: Purification (If necessary)
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The crude product is typically >95% pure. If further purification is required, recrystallize from EtOAc/Hexanes or perform flash chromatography (MeOH/DCM gradient with 1% Acetic Acid).
Reaction Workflow Visualization
Figure 2: Process flow diagram illustrating the "Solubility Switch" purification strategy.
Analytical Validation
To ensure scientific integrity, the isolated compound must be validated against the following expected data.
Expected Analytical Data[1][2][3][4]
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LC-MS (ESI+): m/z = 236.2 [M+H]⁺.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5-13.0 (br s, 1H, -COOH)
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δ 7.3-7.5 (m, 2H, Ar-H)
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δ 7.0-7.1 (m, 2H, Ar-H)
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δ 4.2-4.5 (m, 4H, Azetidine ring protons) – Note: May appear as complex multiplets due to amide rotamers.
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δ 3.80 (s, 3H, -OCH₃)
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δ 3.4-3.6 (m, 1H, CH-COOH)
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Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete acylation due to hydrolysis of acid chloride. | Increase acid chloride to 1.5 equiv; ensure temperature is < 5°C during addition. |
| Impurity: Benzoic Acid | Hydrolysis of excess acid chloride. | Ensure the basic aqueous wash (Step 3.1) is thorough before acidification. |
| Product in Aqueous Phase | pH not sufficiently low during extraction. | Check pH of aqueous layer; it must be < 3 to protonate the carboxylic acid fully. |
Alternative Route: HATU Coupling
For parallel synthesis or library generation where workup speed is prioritized over scale, the HATU method is a viable alternative.
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Dissolve 2-Methoxybenzoic acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF.
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Add HATU (1.1 equiv) and stir for 10 mins to activate.
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Add Azetidine-3-carboxylic acid (1.0 equiv) and stir for 12 h.
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Note: Solubility of the azetidine may be slow; sonication helps.
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Purify via Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).
References
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Vertex Pharmaceuticals. (2004). Process for making azetidine-3-carboxylic acid. WO2004035538A1. Google Patents. Link
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Shell Internationale Research. (1986). Preparation of N-substituted azetidine 3-carboxylic acid derivatives. EP0169602A1. European Patent Office. Link
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National Institutes of Health (NIH). (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Link
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ChemSrc. (2025). 1-(2-Methoxybenzoyl)Azetidine-3-Carboxylic Acid - CAS 1378408-99-1.[1][2] Chemical Source Database. Link
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Organic Chemistry Portal. (2023). Amide synthesis by acylation: General Methodologies. Link
